N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
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Overview
Description
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine is a synthetic oligopeptide composed of the amino acids tyrosine, alpha-aminoisobutyric acid, phenylalanine, and leucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid, leucine, to a solid support resin. Subsequent amino acids, including phenylalanine, alpha-aminoisobutyric acid, and tyrosine, are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The diallyl functional group is introduced through the use of diallylamine during the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the efficient and high-purity production of the compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.
Reduction: The diallyl functional group can be reduced to form saturated amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Saturated amines from the reduction of the diallyl group.
Substitution: Alkylated or acylated derivatives of the peptide.
Scientific Research Applications
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammation.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The diallyl functional group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The peptide’s structure allows it to mimic natural substrates or inhibitors, thereby influencing various biochemical pathways .
Properties
CAS No. |
89352-67-0 |
---|---|
Molecular Formula |
C34H46N4O6 |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1 |
InChI Key |
BGJPRBZZLWCLJW-AWCRTANDSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Appearance |
White lyophilised solid |
boiling_point |
892.7ºC at 760 mmHg |
melting_point |
N/A |
Purity |
>98% |
sequence |
YXXFL(Modifications: Tyr-1 = N,N-diallyl-Tyr, X = Aib) |
solubility |
Soluble in DMSO |
storage |
-20°C |
Synonyms |
ICI 174864 ICI-174864 N,N-diallyl-Tyr-Aib-Phe-Leu N,N-diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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